1,3-Dimethyl-2-imidazolidinone

Description

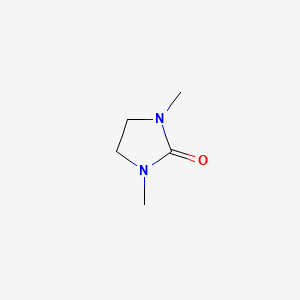

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,3-dimethylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-6-3-4-7(2)5(6)8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSGHNMQYZDMIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073153 | |

| Record name | 1,3-Dimethyl-2-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Imidazolidinone, 1,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

80-73-9 | |

| Record name | 1,3-Dimethyl-2-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl imidazolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Imidazolidinone, 1,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dimethyl-2-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethylimidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL IMIDAZOLIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C1YQQ9M90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,3-Dimethyl-2-imidazolidinone (DMI): A Comprehensive Technical Guide to its Physical Properties for Advanced Research and Development

Introduction: Beyond a Simple Solvent

To the discerning researcher and drug development professional, the selection of a solvent is a critical decision that profoundly influences reaction kinetics, product purity, and process scalability. 1,3-Dimethyl-2-imidazolidinone (DMI), a cyclic urea, has emerged as a powerful and versatile high-boiling polar aprotic solvent.[1][2] Its unique combination of physical properties makes it an exceptional medium for a wide array of chemical transformations, particularly in the synthesis of pharmaceuticals, agricultural chemicals, and high-performance polymers.[3][4] This guide provides an in-depth exploration of the core physical characteristics of DMI, offering not just data, but the scientific context necessary to leverage its full potential in your research and development endeavors. DMI is often considered a safer substitute for the carcinogenic solvent hexamethylphosphoramide (HMPA).[5][6]

Core Physical and Chemical Characteristics

DMI, also known by its CAS number 80-73-9, is a colorless, transparent liquid with high thermal and chemical stability.[7][8] Its molecular structure, featuring a five-membered ring with two nitrogen atoms, gives rise to its notable polarity and excellent solvency.[2]

Fundamental Identifiers

| Property | Value |

| Chemical Name | This compound |

| Synonyms | DMI, DMEU, Dimethylethyleneurea |

| CAS Number | 80-73-9[9] |

| Molecular Formula | C₅H₁₀N₂O[1] |

| Molecular Weight | 114.15 g/mol [10] |

Thermal Properties: A Wide Liquid Range for Versatile Applications

The thermal properties of a solvent dictate its operational window. DMI's high boiling point and low melting point provide a broad liquid range, making it suitable for reactions requiring elevated temperatures while remaining easy to handle at or below room temperature.

Boiling and Melting Points

DMI exhibits a high boiling point, typically cited between 222 °C and 226 °C, which is advantageous for conducting reactions that require significant thermal energy input without the need for high-pressure apparatus.[1][3][7][9] This high boiling point also simplifies product isolation and solvent recovery through distillation.[7] Conversely, its low melting point, around 7.5 °C to 8.2 °C, ensures it remains in a liquid state under most laboratory conditions.[1][3][7]

Flash Point and Thermal Stability

The flash point of DMI is reported to be between 93 °C and 120 °C, classifying it as a combustible liquid that requires appropriate handling and storage away from ignition sources.[1][3][11] DMI demonstrates excellent thermal and chemical stability, even in the presence of acids and alkalis, which is a significant advantage over many other aprotic polar solvents.[3][7]

Key Physical Constants at a Glance

The following table summarizes the key physical constants of DMI, providing a quantitative basis for its application in various experimental designs.

| Physical Property | Value | Reference |

| Boiling Point | 222-226 °C | [1][3][7][9] |

| Melting Point | 7.5-8.2 °C | [1][3][7] |

| Density (at 25 °C) | 1.056 g/mL | [5][12] |

| Refractive Index (n20/D) | 1.472 | [5] |

| Viscosity (at 25 °C) | 1.94 mPa·s | [3] |

| Vapor Pressure (at 20 °C) | <1 hPa | [13][14] |

| Flash Point | 93-120 °C | [1][3][11] |

| Dielectric Constant (at 25 °C) | 37.6 | [3] |

| Dipole Moment | 4.05-4.09 D | [3] |

Solubility and Solvent Characteristics: The Power of Polarity

DMI's efficacy as a solvent stems from its high polarity, as indicated by its high dielectric constant and dipole moment.[2][3] This allows it to effectively dissolve a wide range of substances.

Broad-Spectrum Solvency

DMI exhibits excellent solubility for a variety of organic and inorganic compounds.[7][15] It is freely soluble in water and also soluble in solvents like toluene.[5][12][16] Its ability to dissolve many polymers makes it particularly useful in the production of polyamides, polyimides, and other heat-resistant thermoplastics.[7]

The high dielectric constant and solvation effect of DMI are particularly beneficial for accelerating anionic nucleophilic reactions by solvating cations.[7] This property is crucial in many synthetic pathways for producing intermediates for agrochemicals, medicines, and dyestuffs.[7]

Experimental Workflow: Purification of this compound

For applications demanding high purity, such as in pharmaceutical synthesis or for certain spectroscopic analyses, the purification of DMI is a critical step. The following protocol outlines a standard laboratory procedure for drying and distilling DMI.

Step-by-Step Purification Protocol

-

Pre-Drying: Due to its hygroscopic nature, DMI readily absorbs moisture from the air.[11] For initial drying, DMI can be stored over 4Å molecular sieves.[16]

-

Distillation Setup: Assemble a standard distillation apparatus, ensuring all glassware is thoroughly dried. A vacuum distillation setup is recommended to lower the boiling point and prevent thermal decomposition, although DMI is quite stable.

-

Drying Agent: For rigorous drying, add calcium hydride to the pre-dried DMI in the distillation flask.[16]

-

Distillation: Heat the flask gently under reduced pressure. Collect the fraction boiling at the appropriate temperature for the given pressure.

-

Storage: The purified DMI should be stored under an inert atmosphere, such as nitrogen or argon, and kept in a tightly sealed container to prevent moisture absorption.[16][17]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. DMI™ (this compound) | Business and Products | Mitsui Chemicals Asia Pacific, Ltd. [ap.mitsuichemicals.com]

- 3. DMI™ (this compound) | Mitsui Fine Chemicals, Inc. [mitsuifinechemicals.com]

- 4. DMI™ (this compound) | MITSUI CHEMICALS INDIA [in.mitsuichemicals.com]

- 5. This compound = 99.0 GC 80-73-9 [sigmaaldrich.com]

- 6. This compound [chemeurope.com]

- 7. DMI™ 1,3 Dimethyl-2-Imidazolidinone | MITSUI CHEMICALS AMERICA, INC. [us.mitsuichemicals.com]

- 8. globalspec.com [globalspec.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. This compound CAS#: 80-73-9 [m.chemicalbook.com]

- 13. jnfuturechemical.com [jnfuturechemical.com]

- 14. This compound CAS 80-73-9 | 818212 [merckmillipore.com]

- 15. DMI™ (this compound) | MITSUI CHEMICALS, INC. [jp.mitsuichemicals.com]

- 16. researchgate.net [researchgate.net]

- 17. royal-chem.com [royal-chem.com]

The Role and Mechanism of 1,3-Dimethyl-2-imidazolidinone (DMI) in Modern Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Re-evaluating a High-Performance Aprotic Solvent

In the landscape of modern organic synthesis and materials science, the choice of solvent is a critical parameter that can dictate the success, efficiency, and sustainability of a chemical transformation. Among the class of polar aprotic solvents, 1,3-Dimethyl-2-imidazolidinone (DMI) has emerged as a powerful, yet often overlooked, medium for a wide array of chemical reactions.[1][2][3] This guide, intended for the discerning researcher and development scientist, provides a deep dive into the core mechanism of action of DMI, its practical applications, and its standing in comparison to other common aprotic solvents.

Core Physicochemical Properties of DMI: The Foundation of its Utility

DMI, a cyclic urea, is a colorless and transparent liquid with a unique combination of physical and chemical properties that underpin its efficacy as a reaction solvent.[1][3] Its high boiling point and flash point contribute to its thermal stability, allowing for a wide operational temperature range in chemical processes.[1][3] Furthermore, its low melting point ensures its liquidity under most standard laboratory conditions.[1]

A key to understanding DMI's mechanism of action lies in its high dielectric constant and significant dipole moment.[1] These properties are indicative of its high polarity, which is central to its ability to dissolve a broad spectrum of both organic and inorganic compounds.[1]

| Property | Value | Reference |

| CAS Number | 80-73-9 | [1] |

| Molecular Formula | C₅H₁₀N₂O | [4] |

| Molecular Weight | 114.15 g/mol | [4] |

| Boiling Point | 222-226 °C | [1] |

| Melting Point | 7.5 - 8.2 °C | [1] |

| Density | 1.056 g/mL at 25 °C | |

| Dipole Moment | ~4.09 D | [1] |

| Dielectric Constant | 37.6 | [1] |

The Core Mechanism of Action: Cation Solvation and Anion Activation

The primary mechanism through which DMI exerts its profound influence on reaction kinetics, particularly in nucleophilic substitution reactions (SN2), is its exceptional ability to solvate cations.[1] As a polar aprotic solvent, DMI possesses a molecular structure with a significant separation of charge, featuring an electron-rich oxygen atom and a sterically accessible positive dipole. This arrangement allows DMI molecules to effectively coordinate with and stabilize cations, forming a solvation shell around them.

This robust cation solvation has a critical consequence: it liberates the corresponding anion from the tight grip of the ion pair. This "naked" or poorly solvated anion is a significantly more potent nucleophile, leading to a dramatic acceleration of the reaction rate. This principle is fundamental to understanding the enhanced reactivity observed in many reactions conducted in DMI.

Comparative Analysis: DMI vs. Other Polar Aprotic Solvents

While sharing the general characteristics of polar aprotic solvents, DMI exhibits notable advantages over commonly used counterparts such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).

| Solvent | Dipole Moment (D) | Dielectric Constant (ε) | Boiling Point (°C) | Key Advantages of DMI |

| DMI | ~4.09 | 37.6 | 222-226 | High thermal and chemical stability, particularly under alkaline conditions. Often considered a less toxic alternative to HMPA.[3][5] |

| DMF | 3.86 | 36.7 | 153 | Lower boiling point can be a disadvantage in high-temperature reactions. Can be unstable in the presence of strong bases. |

| NMP | 4.09 | 32.2 | 202 | Similar polarity to DMI, but often exhibits greater toxicity concerns. |

| DMSO | 3.96 | 47.2 | 189 | Higher dielectric constant, but can be more reactive and prone to side reactions under certain conditions. |

The superior stability of DMI, especially in the presence of strong bases and at elevated temperatures, makes it an excellent choice for reactions that are intolerant of solvent decomposition.

Key Applications and Experimental Protocols

DMI's unique properties make it a versatile solvent for a range of important chemical transformations.

Nucleophilic Substitution Reactions: The Williamson Ether Synthesis

The Williamson ether synthesis, a classic SN2 reaction, benefits significantly from the use of DMI. The solvent's ability to enhance the nucleophilicity of the alkoxide leads to higher yields and allows for the use of less reactive alkyl halides.

Experimental Protocol: Synthesis of a Phenolic Ether

-

Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve the phenol (1.0 eq) in anhydrous DMI.

-

Base Addition: Add a slight excess of a strong base, such as sodium hydride (1.1 eq), portion-wise at 0 °C to form the corresponding phenoxide. Stir the mixture until the evolution of hydrogen gas ceases.

-

Alkyl Halide Addition: Slowly add the alkyl halide (1.05 eq) to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired ether.

Cross-Coupling Reactions: The Ullmann Condensation

The Ullmann condensation, a copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds, often requires high temperatures. DMI's high boiling point and excellent solvating power for both the substrates and the copper catalyst make it an ideal solvent for this transformation.

Experimental Protocol: Synthesis of m-Phenoxybenzyl Alcohol

This protocol is based on the synthesis of m-phenoxybenzyl alcohol, a key intermediate in the production of synthetic pyrethroid insecticides.

-

Catalyst and Reactant Preparation: To a reaction vessel, add copper powder, m-hydroxybenzyl alcohol, and potassium carbonate in DMI.

-

Aryl Halide Addition: Add chlorobenzene to the mixture.

-

Reaction: Heat the reaction mixture under a nitrogen atmosphere at reflux for several hours, monitoring the reaction progress by gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture and filter to remove the copper catalyst. Dilute the filtrate with water and extract with toluene.

-

Purification: Wash the organic layer with aqueous sodium hydroxide to remove unreacted m-hydroxybenzyl alcohol. The toluene solution containing the product can then be purified by distillation under reduced pressure.

Polymer Synthesis: Low-Temperature Polycondensation of Polyamides

The synthesis of high-performance polymers, such as aromatic polyamides, often relies on low-temperature solution polycondensation. DMI's ability to dissolve both the diamine and diacid chloride monomers, as well as the resulting polymer, is crucial for achieving high molecular weight polymers.

Experimental Protocol: Synthesis of an Aromatic Polyamide

-

Monomer Dissolution: In a dry, nitrogen-purged reaction flask equipped with a mechanical stirrer, dissolve a diamine monomer in anhydrous DMI. Cool the solution to 0-5 °C.

-

Diacid Chloride Addition: Add the diacid chloride monomer as a solid or in a concentrated DMI solution portion-wise to the stirred diamine solution, maintaining the low temperature.

-

Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to build the polymer molecular weight. The viscosity of the solution will increase significantly.

-

Polymer Precipitation: Precipitate the polyamide by pouring the viscous polymer solution into a non-solvent, such as water or methanol.

-

Purification and Drying: Collect the fibrous polymer by filtration, wash it thoroughly with water and then methanol to remove residual solvent and monomers, and dry the polymer in a vacuum oven.

Safety and Handling Considerations

While DMI is considered a safer alternative to some highly toxic solvents like Hexamethylphosphoramide (HMPA), it is not without hazards.[3][5] It can be harmful if absorbed through the skin and may cause skin and eye irritation.[6] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn when handling DMI.[6] Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS).

Conclusion: A Powerful Tool in the Chemist's Arsenal

This compound is a high-performance polar aprotic solvent with a well-defined mechanism of action centered on its ability to effectively solvate cations and, in turn, activate anions. Its exceptional thermal and chemical stability, coupled with its broad solvency, makes it a superior choice for a variety of challenging chemical transformations, including nucleophilic substitutions, cross-coupling reactions, and polymerizations. As the chemical industry continues to move towards safer and more efficient processes, a thorough understanding of the capabilities of solvents like DMI will be indispensable for innovation and progress.

References

- Wikipedia. This compound. [Link]

- PubChem. This compound. [Link]

- chem.info. This compound. [Link]

- Oi, R., Shimakawa, C., & Takenaka, S. (1988). Ullmann Ether Synthesis in DMI. Preparation of m-Phenoxybenzyl Alcohol. Chemistry Letters, 17(5), 899-900.

- Anjana Sarkar. (2005). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.

- Mukaiyama, T., & Harada, T. (1981). A convenient synthesis of α-hydroxyallenes by the reaction of propargyl iodides with aldehydes in the presence of stannous halide. Chemistry Letters, 10(11), 1527-1530.

- Barker, B. J., Rosenfarb, J., & Caruso, J. A. (1979). Ureas as Solvents for Chemical Investigations. Angewandte Chemie International Edition in English, 18(7), 503-507.

- Ho, T. L. (2006). This compound (DMI). In Fieser and Fieser's Reagents for Organic Synthesis. John Wiley & Sons, Ltd.

- chemeurope.com. This compound. [Link]

- Russo, F., Galiano, F., Pedace, F., Aricò, F., & Figoli, A. (2020). Dimethyl Isosorbide As a Green Solvent for Sustainable Ultrafiltration and Microfiltration Membrane Preparation. ACS Sustainable Chemistry & Engineering, 8(1), 659–668.

- Wilson, K. L., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2018). Dimethylisosorbide (DMI) as a Bio-Derived Solvent for Pd-Catalyzed Cross-Coupling Reactions. Synlett, 29(17), 2293-2297.

- Esteb, J. J., Magers, J. R., McNulty, L., Morgan, P., & Wilson, A. M. (2009). A Simple SN2 Reaction for the Undergraduate Laboratory.

- Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound [chemeurope.com]

- 4. Predicting Solvent Effects on SN2 Reaction Rates: Comparison of QM/MM, Implicit, and MM Explicit Solvent Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. eng.uwo.ca [eng.uwo.ca]

An In-depth Technical Guide to the Synthesis of 1,3-Dimethyl-2-imidazolidinone (DMI)

Introduction: The Role and Significance of DMI

1,3-Dimethyl-2-imidazolidinone (DMI), a cyclic urea, is a formidable player in the realm of aprotic polar solvents.[1] Its unique combination of a high boiling point (222-226 °C), low melting point (8°C), exceptional thermal and chemical stability, and remarkable dissolving power for a wide array of organic and inorganic compounds has established it as a critical component in numerous industrial and research applications.[2][3] From serving as a reaction solvent in the synthesis of polymers like polyphenylene sulfide (PPS) and polyamides to its use in pharmaceuticals, agrochemicals, dyes, and electronic materials, DMI's versatility is well-documented.[4] Notably, it has also been positioned as a safer substitute for the carcinogenic solvent hexamethylphosphoramide (HMPA). This guide provides a comprehensive exploration of the primary synthetic pathways to DMI, offering in-depth protocols, mechanistic insights, and a comparative analysis to inform researchers, chemists, and drug development professionals in their selection of the most suitable manufacturing strategy.

Core Synthesis Pathways

The industrial and laboratory-scale synthesis of DMI is dominated by a few key methodologies, each with its distinct advantages and challenges. The choice of a particular route is often a trade-off between raw material cost and toxicity, reaction conditions, yield, and the desired purity of the final product. The most prominent pathways include the phosgenation of N,N'-dimethylethylenediamine, the reaction of N,N'-dimethylethylenediamine with urea, the methylation of 2-imidazolidinone, and a greener approach utilizing dimethyl carbonate.

The Phosgenation Pathway: An Industrial Mainstay

The reaction of N,N'-dimethylethylenediamine with the highly reactive carbonyl source, phosgene, represents a long-standing and efficient industrial method for DMI synthesis.[1] While this route can achieve high yields, it necessitates stringent safety protocols due to the extreme toxicity of phosgene gas.[5][6][7][8]

Reaction Mechanism

The phosgenation of a diamine to a cyclic urea is a two-step process. First, one of the secondary amine groups of N,N'-dimethylethylenediamine performs a nucleophilic attack on the carbonyl carbon of phosgene, leading to the formation of an unstable tetrahedral intermediate. This intermediate then eliminates a chloride ion to form a carbamoyl chloride. The second amine group then undergoes an intramolecular nucleophilic attack on the carbamoyl chloride carbon, followed by the elimination of a second molecule of hydrogen chloride to yield the stable five-membered ring structure of DMI. The presence of a dehydrochlorinating agent (a base) is crucial to neutralize the HCl byproduct, driving the reaction to completion.[9]

Caption: Phosgenation pathway for DMI synthesis.

Experimental Protocol: High-Yield Aqueous Process

This protocol is adapted from a patented industrial process that emphasizes the use of an aqueous medium to achieve high yields and selectivity.[10]

Materials:

-

N,N'-Dimethylethylenediamine

-

36% Hydrochloric Acid

-

Phosgene (gas)

-

20% Aqueous Sodium Hydroxide Solution

-

Nitrogen (gas)

-

1,2-Dichloroethane (for extraction)

Equipment:

-

A four-necked flask (500 ml) equipped with a reflux condenser, a thermometer, a phosgene inlet tube, a dropping funnel, a pH measuring electrode, and a mechanical stirrer.

-

Cooling bath.

Procedure:

-

Charge the four-necked flask with 100 ml of water, 17.6 g (0.2 mol) of N,N'-dimethylethylenediamine, and 30.4 g (0.3 mol) of 36% hydrochloric acid. The initial pH of the diamine solution should be approximately 7.3.[9]

-

Place 168.0 g (0.8 mol) of a 20% aqueous sodium hydroxide solution into the dropping funnel.[9]

-

Maintain the reaction temperature at 20°C using a cooling bath.[10]

-

Begin stirring the solution and introduce phosgene gas through the inlet tube at a rate of 10 g/hr for two hours.[10]

-

Simultaneously, add the aqueous sodium hydroxide solution dropwise from the funnel over the two-hour period, carefully controlling the rate of addition to maintain the pH of the reaction mixture at 7.3 ± 0.2.[10]

-

After the addition of phosgene and sodium hydroxide is complete, purge the reaction apparatus with nitrogen gas for approximately 12 minutes to remove any unreacted phosgene.[10]

-

To isolate the product, add a 48% aqueous sodium hydroxide solution to the reaction mixture to adjust the pH to 10.[10]

-

Perform two extractions with 150 g of 1,2-dichloroethane each.[10]

-

Combine the organic layers and subject them to distillation to recover the DMI. A theoretical yield of 92.1% has been reported for this process.[10]

Causality and Trustworthiness Insights:

The use of an aqueous medium is a critical innovation in this process. It allows the reaction to proceed in a uniform state, preventing the precipitation of N,N'-dimethylethylenediamine hydrochloride, which can be problematic in non-aqueous solvents.[9] The precise control of pH is paramount; it ensures the diamine is sufficiently nucleophilic to react with phosgene while neutralizing the generated HCl, which would otherwise protonate the starting material and halt the reaction.[10] This self-validating system, where pH is constantly monitored and adjusted, ensures high conversion and selectivity.

The Urea Pathway: A Phosgene-Free Alternative

Reacting N,N'-dimethylethylenediamine with urea offers a safer, phosgene-free route to DMI. This method involves the elimination of ammonia and is often carried out at high temperatures.

Reaction Mechanism

The synthesis begins with a nucleophilic attack of one of the amine groups of N,N'-dimethylethylenediamine on the carbonyl carbon of urea. This is followed by the elimination of an ammonia molecule to form an N-substituted urea intermediate. An intramolecular cyclization then occurs, where the second amine group attacks the internal urea carbonyl, leading to the elimination of a second molecule of ammonia and the formation of the DMI ring.

Caption: Urea pathway for DMI synthesis.

Experimental Protocol: High-Temperature Continuous Feed Process

This protocol is based on a patented method designed for high-purity DMI production with high yields.[11]

Materials:

-

N,N'-Dimethylethylenediamine

-

Urea

-

This compound (DMI, as solvent)

Equipment:

-

A 1-liter reactor equipped with a heating system, stirrer, and an inlet for continuous feeding.

-

A separate flask with a stirrer to prepare the reactant mixture.

-

A pump for continuous feeding.

-

A distillation column with a theoretical plate number of 5.

Procedure:

-

Prepare a mixture of N,N'-dimethylethylenediamine and urea in a weight ratio of 57:43 in a separate flask and stir to homogenize.[11]

-

Charge the 1-liter reactor with 100 g of DMI and heat it to 220°C with stirring.[11]

-

Continuously add the N,N'-dimethylethylenediamine and urea mixture to the reactor via the pump at a rate of 20 g/hour .[11]

-

Maintain the internal temperature of the reactor between 215°C and 220°C throughout the addition, which is carried out over 30 hours.[11]

-

After the addition is complete, continue stirring at the same temperature for an additional 2 hours.[11]

-

Cool the reaction mixture to room temperature.

-

The resulting crude product can be purified by distillation using a column with a theoretical plate number of 5 to obtain DMI with a purity of 99.9%. The reported yield for this process is 97.6%.[11]

Causality and Trustworthiness Insights:

The use of DMI as the initial solvent creates a homogeneous reaction environment and helps to manage the high reaction temperature. The continuous feeding of reactants at a controlled rate into the hot solvent ensures a steady reaction and prevents the accumulation of unreacted materials, which could lead to side reactions. This method's high temperature and prolonged reaction time are necessary to drive the elimination of ammonia and favor the formation of the thermodynamically stable cyclic product. The high reported yield and purity underscore the effectiveness of this approach for industrial-scale production.

The Imidazolinone Pathway: Methylation of a Precursor

This approach starts with the pre-formed 2-imidazolidinone ring and adds the two methyl groups. The most common industrial variant of this is the Eschweiler-Clarke reaction, a type of reductive amination.

Reaction Mechanism: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction methylates amines using an excess of formic acid and formaldehyde.[12] For 2-imidazolidinone, the reaction proceeds in two stages. First, one of the N-H groups reacts with formaldehyde to form an iminium ion. The formic acid then acts as a hydride donor, reducing the iminium ion to a methyl group and releasing carbon dioxide. This process is repeated on the second N-H group to yield DMI.[13] The release of CO2 gas makes the reaction irreversible.[12]

Caption: Eschweiler-Clarke pathway for DMI synthesis.

Experimental Protocol

This protocol provides a laboratory-scale synthesis of DMI from 2-imidazolidinone.[4]

Materials:

-

2-Imidazolidinone

-

Paraformaldehyde

-

33.3% Formic Acid

-

85% Formic Acid

-

Sodium Hydroxide solution (for neutralization)

Equipment:

-

A 1000 mL four-necked flask equipped with a stirrer, thermometer, and reflux condenser.

Procedure:

-

In the flask, combine 501 g (3.626 mol) of 33.3% formic acid, 107 g of paraformaldehyde (equivalent to 3.567 mol of formaldehyde), and 153 g (1.779 mol) of 2-imidazolidinone.[4]

-

Stir the mixture and heat it to 70°C. Maintain this temperature for 4 hours.[4]

-

Add 237 g (4.379 mol) of 85% formic acid to the reaction mixture.[4]

-

Heat the mixture to reflux and maintain the reflux for 12 hours.[4]

-

After the reflux period, evaporate the excess formic acid.

-

Neutralize the remaining reaction mixture with a sodium hydroxide solution.[4]

-

Perform a vacuum distillation, collecting the fraction between 105°C and 118°C at a vacuum of 0.095 MPa to obtain DMI. A purity of 99.7% has been reported with this method.[4]

Causality and Trustworthiness Insights:

The two-stage addition of formic acid and the initial lower temperature reaction period are likely designed to control the initial reaction rate and prevent excessive side product formation. The extended reflux time is necessary to ensure the complete dimethylation of the 2-imidazolidinone. The final purification by vacuum distillation is essential to separate the high-boiling DMI from salts formed during neutralization and any other non-volatile impurities.

The Dimethyl Carbonate (DMC) Pathway: A Green Chemistry Approach

The use of dimethyl carbonate (DMC) as both a reactant and a solvent represents a more environmentally benign route to DMI. DMC is a non-toxic, biodegradable reagent that can act as a methylating agent, replacing more hazardous alternatives like dimethyl sulfate or methyl halides.[14]

Reaction Mechanism

This process involves the catalyzed reaction of 2-imidazolidinone with dimethyl carbonate. The reaction likely proceeds through a nucleophilic attack of the imidazolidinone nitrogen on the carbonyl carbon of DMC, followed by the elimination of methanol and carbon dioxide as the reaction progresses and the methyl groups are transferred. The use of specific catalysts is key to achieving high yields and selectivity.

Caption: Dimethyl Carbonate (DMC) pathway for DMI synthesis.

Experimental Protocol Outline

Based on a master's thesis, this "one-pot" synthesis offers a promising clean production process.[15]

Materials:

-

2-Imidazolidinone (MI)

-

Dimethyl Carbonate (DMC)

-

Catalyst system (referred to as C1 and C2 cocatalyst in the source)

Equipment:

-

A suitable high-temperature reactor.

Procedure Outline:

-

Charge the reactor with 2-imidazolidinone and dimethyl carbonate in a molar ratio of 1:10.2 (MI:DMC).[15]

-

Add the specified catalyst system.

-

Heat the reaction mixture to 205°C and maintain this temperature for 15 hours.[15]

-

After the reaction, the DMI product is isolated and purified. A yield of over 73% has been reported in pilot tests.[15]

Causality and Trustworthiness Insights:

This method's appeal lies in its "greener" profile, avoiding toxic reagents and corrosive byproducts. The high reaction temperature and long reaction time suggest that the methylation with DMC is less facile than with traditional alkylating agents and requires significant energy input. The specific nature of the catalyst system is critical for the reaction's success and is a key area for industrial process optimization. The "one-pot" nature of the synthesis simplifies the process and reduces waste.[15]

Comparative Analysis of Synthesis Pathways

The selection of an optimal synthesis route for DMI depends on a balance of economic, safety, and environmental factors.

| Parameter | Phosgenation Pathway | Urea Pathway | Imidazolinone (Eschweiler-Clarke) | Dimethyl Carbonate (DMC) Pathway |

| Primary Reactants | N,N'-Dimethylethylenediamine, Phosgene | N,N'-Dimethylethylenediamine, Urea | 2-Imidazolidinone, Formaldehyde, Formic Acid | 2-Imidazolidinone, Dimethyl Carbonate |

| Reported Yield | >90%[10] | ~97%[11] | High (Specific yield varies) | >70%[15] |

| Reaction Conditions | Low Temperature (~20°C), pH control[10] | High Temperature (~220°C)[11] | Moderate Temperature (70°C to reflux)[4] | High Temperature (~205°C)[15] |

| Safety Concerns | Extreme. Phosgene is highly toxic and corrosive.[5][6][7][8] | Moderate. High temperature and pressure. Ammonia byproduct. | Moderate. Formaldehyde is a suspected carcinogen. | Low. DMC is a green reagent.[14] |

| Environmental Impact | High. Use of phosgene and chlorinated solvents. | Low. Byproduct is ammonia. | Moderate. Use of formaldehyde. | Low. Considered a "clean" process.[15] |

| Cost Considerations | Potentially lower raw material cost but high safety infrastructure cost. | Intermediate raw material cost. | Potentially cost-effective if 2-imidazolidinone is readily available. | DMC is a relatively inexpensive and green reagent. |

| Key Advantage | High yield and well-established industrial process. | Phosgene-free, high yield and purity. | Avoids handling N,N'-dimethylethylenediamine. | Environmentally friendly, "one-pot" synthesis. |

Purification of this compound

The purification of DMI is critical, especially for applications in the electronics industry, which demand exceptionally low levels of impurities.

Industrial Grade Purification

For most industrial applications, vacuum distillation is the primary method for purifying DMI.[4][16] This technique is effective for separating the high-boiling DMI from less volatile impurities and salts that may have formed during the synthesis. The crude DMI is heated under reduced pressure, causing it to vaporize. The vapor is then condensed and collected, leaving the non-volatile impurities behind. For instance, after the Eschweiler-Clarke synthesis, the product is collected at 105-118°C under a vacuum of 0.095 MPa.[4] In another example, after extraction from an aqueous solution, DMI is purified by rectification under reduced pressure.[17]

Electronic Grade Purification

The production of electronic-grade DMI requires more rigorous purification to remove trace amounts of water, metal ions, and other organic impurities that can be detrimental to sensitive electronic components. A patented method describes a two-stage reactive distillation process:

-

Oxidative Distillation: The industrial-grade DMI is treated with an oxidizing agent, such as potassium permanganate, during distillation. This step oxidizes unsaturated organic impurities.[18]

-

Reductive Distillation: The distillate from the first step is then treated with a reducing agent during a second distillation. This converts any remaining carbonyl compounds into alcohols, which are easier to separate.[18]

This multi-step process, conducted in all-glass equipment to prevent metal ion contamination, can yield DMI with a purity of over 99.90% and a metal ion removal rate exceeding 90%.[18]

Conclusion

The synthesis of this compound can be achieved through several viable pathways, each with a distinct profile of advantages and disadvantages. The phosgenation route remains a dominant industrial method due to its high yields, but the inherent dangers of phosgene necessitate extensive safety infrastructure. The urea pathway offers a safer, high-yield alternative, albeit at high temperatures. The methylation of 2-imidazolidinone via the Eschweiler-Clarke reaction is another effective method, particularly if the precursor is readily available. Emerging "green" routes using dimethyl carbonate are highly promising for their improved environmental and safety profiles, aligning with the growing demand for sustainable chemical manufacturing. The choice of synthesis pathway will ultimately be dictated by the specific requirements of the application, balancing considerations of cost, safety, yield, and purity. Advances in purification techniques, particularly for electronic-grade DMI, continue to be a critical area of development, ensuring the solvent's suitability for high-technology applications.

References

- National Research Council. 1995. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.

- University of Pittsburgh Safety Manual. (2019). GUIDELINES FOR PHOSGENE USE IN LABS (EH&S Guideline Number: 04-012). [Link]

- Rutgers University Environmental Health and Safety.

- Department of Chemistry, University of Toronto. SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. [Link]

- Nguyen, T. H., et al. (2022). Eco-Environmental Analysis of Different Routes for the Synthesis of MIL-53(Fe).

- Mao, C. L. (2021). Development Of High Efficient And Clean Production Process Of 1,3-dimethyl-2-imidazolinone (Master's thesis). Globe Thesis. [Link]

- Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. [Link]

- PrepChem.com. Synthesis of this compound. [Link]

- Kajimoto, N., et al. (1987). Process for producing this compound (U.S. Patent No. 4,668,793A). U.S.

- Zhang, J., et al. (2017). Preparation method of electronic-grade 1,3-dimethyl-2-imidazolinone (Chinese Patent No. CN104649974B).

- D'Elia, V., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(5), 2806–2817. [Link]

- Pessotto, I. (2024/2025). New synthetic approach to DMI. UNITesi. [Link]

- Chieffi, G., et al. (2021). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones.

- Organic Syntheses. (n.d.). Procedure. [Link]

- NROChemistry. (n.d.). Eschweiler-Clarke Reaction. [Link]

- Aricò, F., et al. (2016). One-Pot Preparation of Dimethyl Isosorbide from d-Sorbitol via Dimethyl Carbonate Chemistry. ACS Sustainable Chemistry & Engineering, 4(10), 5187–5193. [Link]

- Katsura, T., Arai, N., & Mizuno, T. (2005).

- Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

- Kajimoto, N., et al. (1987). Preparation method of this compound (Korean Patent No. KR870001899B1).

- Nishimura, K., et al. (1999). High purity 1,3-dialkyl-2-imidazolidinone and preparation process of same (U.S. Patent No. 5,872,260A). U.S.

- Leahy, E. M. (2001). This compound. In Encyclopedia of Reagents for Organic Synthesis. [Link]

- Wikipedia. (n.d.). This compound. [Link]

- Zhang, Y., et al. (2014). 2-imidazolidone synthesis method (Chinese Patent No. CN103497157A).

- Asahi Kasei Kabushiki Kaisha. (1995). Method for recovering this compound (Japanese Patent No. JPH0770080A).

- Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. [Link]

- Mitsui Toatsu Chemicals, Inc. (1995). Method for purifying this compound (Japanese Patent No. JPH0768221B2).

- Figoli, A., et al. (2019). Dimethyl Isosorbide As a Green Solvent for Sustainable Ultrafiltration and Microfiltration Membrane Preparation. ACS Sustainable Chemistry & Engineering, 7(24), 19896–19905. [Link]

- Bambagioni, M., et al. (2016). Environmental Assessment of Dimethyl Carbonate Production: Comparison of a Novel Electrosynthesis Route Utilizing CO2 with a Commercial Oxidative Carbonylation Process. ACS Sustainable Chemistry & Engineering, 4(4), 2236–2245. [Link]

- POLITesi. (n.d.). Techno-economic comparison between Dimethyl-ether and Methanol synthesis processes. [Link]

- HDIN Research. (2025). Dimethyl Isosorbide (DMI)

- ResearchGate. (2021). Techno-Economic Analysis of DME Production from Indonesian Brown Coal: A Preliminary Plant Design. [Link]

- Mitsui Chemicals, Inc. (2012). Process for producing N, N'-dimethylethylenediamine (Japanese Patent No. JP5073990B2).

- Wang, J., et al. (2015). Catalytic processes for the direct synthesis of dimethyl carbonate from CO2 and methanol: a review. Green Chemistry, 17(5), 2419–2437. [Link]

- Wang, Y., et al. (2017). Direct Synthesis of Dimethyl Carbonate from Carbon Dioxide and Methanol at Room Temperature Using Imidazolium Hydrogen Carbonate Ionic Liquid as a Recyclable Catalyst and Dehydrant. ChemSusChem, 10(9), 2046–2052. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. DMI™ 1,3 Dimethyl-2-Imidazolidinone | MITSUI CHEMICALS AMERICA, INC. [us.mitsuichemicals.com]

- 3. This compound for synthesis 80-73-9 [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. LCSS: PHOSGENE [web.stanford.edu]

- 6. ehs.unm.edu [ehs.unm.edu]

- 7. safety.pitt.edu [safety.pitt.edu]

- 8. ipo.rutgers.edu [ipo.rutgers.edu]

- 9. KR870001899B1 - Preparation method of this compound - Google Patents [patents.google.com]

- 10. US4668793A - Process for producing this compound - Google Patents [patents.google.com]

- 11. US5872260A - High purity 1,3-dialkyl-2-imidazolidinone and preparation process of same - Google Patents [patents.google.com]

- 12. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 13. name-reaction.com [name-reaction.com]

- 14. researchgate.net [researchgate.net]

- 15. globethesis.com [globethesis.com]

- 16. researchgate.net [researchgate.net]

- 17. A process for recovering this compound - Patent 1598342 [data.epo.org]

- 18. CN104649974B - Preparation method of electronic-grade 1,3-dimethyl-2-imidazolinone - Google Patents [patents.google.com]

An In-Depth Technical Guide to 1,3-Dimethyl-2-imidazolidinone (DMI): From Discovery to Application

Abstract

This technical guide provides a comprehensive overview of 1,3-Dimethyl-2-imidazolidinone (DMI), a versatile high-boiling polar aprotic solvent. The document delves into the historical context of its discovery, details various synthetic methodologies with an emphasis on the causality behind procedural choices, and presents a thorough analysis of its physicochemical properties. Furthermore, this guide explores the diverse applications of DMI in both academic research and industrial processes, with a particular focus on its role in facilitating challenging chemical transformations. Safety, handling, and purification protocols are also discussed to ensure its effective and responsible use. This guide is intended for researchers, chemists, and professionals in the fields of drug development, polymer science, and materials science who seek a deeper understanding of this important solvent.

Introduction: The Rise of a Versatile Solvent

This compound, commonly known as DMI, is a cyclic urea that has emerged as a powerful and often indispensable polar aprotic solvent in modern chemistry.[1] Its unique combination of high thermal and chemical stability, a high boiling point, and excellent solvating power for a wide range of organic and inorganic compounds has positioned it as a valuable tool for both laboratory synthesis and large-scale industrial applications.[2][3] Notably, DMI has gained prominence as a safer substitute for the carcinogenic solvent hexamethylphosphoramide (HMPA), offering similar performance in many reactions without the associated health risks.[1] This guide will provide a detailed exploration of DMI, from its initial discovery to its current applications, offering insights into its synthesis, properties, and the rationale behind its use in various chemical contexts.

A Historical Perspective: The Journey of DMI from Patent to Practice

The history of this compound is rooted in the industrial chemistry advancements of the mid-20th century. Its first notable appearance in scientific literature can be traced back to patents filed by Du Pont in the 1940s.[1] Initially, it was mentioned as one of many polar organic solvents for the storage of acetylene.[1] A subsequent patent from the same company in 1944 described a method for its synthesis, referring to the compound as s-dimethylethyleneurea.[1] Shortly thereafter, William Boon of Imperial Chemical Industries published an alternative synthesis method for what he termed 1:3-dimethyliminazolid-2-one.[1]

Despite these early mentions, DMI remained a relatively niche compound for several decades. It was not until the 1960s that it began to be studied more closely, with its adoption as a solvent gaining momentum in the 1970s.[1] This increased interest was largely driven by the growing need for high-performance polar aprotic solvents in a variety of emerging technologies and chemical processes.

The Synthesis of this compound: A Comparative Analysis of Key Methodologies

The synthesis of DMI can be achieved through several routes, each with its own set of advantages and disadvantages in terms of raw material accessibility, reaction conditions, yield, and purity of the final product. The choice of a particular method is often dictated by the scale of production, available equipment, and safety considerations. The primary synthetic strategies include the phosgene method, the urea method, the imidazolinone method, and the dimethyl carbonate method.

The Phosgene Method: A High-Yield but Hazardous Route

The reaction of N,N'-dimethylethylenediamine with the highly toxic gas phosgene is a well-established method for the synthesis of DMI.[1] While capable of producing high yields, the extreme toxicity of phosgene necessitates stringent safety protocols and specialized equipment, making it less suitable for academic laboratories but viable for industrial production with appropriate infrastructure.

A key innovation in the phosgene-based synthesis is the use of an aqueous medium with careful pH control.[4] This approach significantly improves the yield and selectivity of the reaction compared to earlier methods that often resulted in low yields.[4] The reaction proceeds via the formation of a carbamoyl chloride intermediate, which then undergoes intramolecular cyclization to form the imidazolidinone ring.

Experimental Protocol: Synthesis of DMI via the Phosgene Method [4]

-

Materials: N,N'-dimethylethylenediamine, phosgene, water, dehydrochlorinating agent (e.g., sodium hydroxide).

-

Procedure:

-

In a well-ventilated fume hood, a solution of N,N'-dimethylethylenediamine in water is prepared in a reaction vessel equipped with a stirrer, a phosgene inlet, a pH probe, and a system for the addition of the dehydrochlorinating agent.

-

The reaction mixture is cooled, and phosgene gas is bubbled through the solution at a controlled rate.

-

Simultaneously, an aqueous solution of the dehydrochlorinating agent is added to maintain the pH of the reaction mixture between 3.0 and 10.0.[4] This pH control is critical for maximizing the yield and minimizing the formation of byproducts.

-

After the addition of phosgene is complete, the reaction mixture is stirred for a period to ensure complete conversion.

-

The reaction mixture is then worked up by extraction with a suitable organic solvent (e.g., 1,2-dichloroethane).[4]

-

The organic layers are combined, dried, and the solvent is removed under reduced pressure.

-

The crude DMI is then purified by vacuum distillation to yield the final product.

-

The Urea Method: A Safer and More Accessible Approach

The reaction of N,N'-dimethylethylenediamine with urea represents a significantly safer alternative to the phosgene method and is more amenable to laboratory-scale synthesis. This method involves the nucleophilic attack of the diamine on the carbonyl group of urea, followed by cyclization and the elimination of ammonia.

A mechanistic study of this reaction using density functional theory has revealed the crucial role of water as both a solvent and a catalyst.[5] Water facilitates proton transfer during the reaction, thereby lowering the activation energy for the cyclization step.[5]

Reaction Mechanism: The Urea Method

Caption: Simplified reaction mechanism for the synthesis of DMI via the urea method.

Experimental Protocol: Synthesis of Imidazolidin-2-ones from Ureas (General Procedure) [6]

-

Materials: Substituted urea derivative, toluene, C-nucleophile (for substituted imidazolidinones), trifluoroacetic acid (TFA).

-

Procedure:

-

To a solution of the urea derivative (1.66 mmol) in toluene (10 mL), add the appropriate C-nucleophile (1.66 mmol) and TFA (1.66 mmol).

-

Reflux the mixture for 64 hours.

-

Remove the volatile components under vacuum.

-

Wash the residue with acetone and recrystallize from absolute ethanol.

-

Dry the product under vacuum to obtain the imidazolidin-2-one.

-

The Imidazolinone and Dimethyl Carbonate Methods: Greener Alternatives

The imidazolinone method, which involves the methylation of 2-imidazolidinone, is considered a practical route for industrial production due to the ready availability of the starting material and relatively simple reaction conditions.[7] One common approach involves the use of formaldehyde and formic acid.[7]

More recently, the use of dimethyl carbonate (DMC) as both a reactant and a solvent has gained attention as a greener and less corrosive alternative for the synthesis of DMI.[8] This method avoids the use of hazardous reagents like phosgene and corrosive acids like formic acid.

Experimental Protocol: Synthesis of DMI using Dimethyl Carbonate [8]

-

Materials: Ethylene urea, dimethyl carbonate, lithium bromide (catalyst).

-

Procedure:

-

Charge a stainless steel autoclave with ethylene urea, dimethyl carbonate, and lithium bromide.

-

Purge the autoclave with nitrogen and then heat to 180°C.

-

Carbon dioxide is generated during the reaction, leading to an increase in pressure. The pressure is periodically released to maintain a desired level (e.g., releasing pressure to 2.5 MPa when it exceeds 3 MPa).

-

Maintain the reaction at 180°C for several hours (e.g., 7.5 hours).

-

Cool the autoclave and analyze the product mixture by gas chromatography.

-

The product can then be purified by distillation.

-

Physicochemical Properties of DMI: A Comprehensive Data Summary

The utility of DMI as a solvent is a direct consequence of its unique physical and chemical properties. Its high boiling point and low melting point provide a wide liquid range, making it suitable for reactions conducted at both elevated and ambient temperatures. Its high dielectric constant and dipole moment contribute to its excellent ability to dissolve a wide variety of substances.[3]

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀N₂O | [1] |

| Molar Mass | 114.15 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 222-226 °C | [2] |

| Melting Point | 7.5-8.2 °C | [1][2] |

| Density | 1.056 g/mL at 25 °C | [9] |

| Flash Point | 95-120 °C | [2] |

| Refractive Index (n20/D) | 1.472 | [9] |

| Viscosity (25 °C) | 1.9 cP | [1] |

| Dielectric Constant | 37.6 | [3] |

Applications of DMI in Research and Industry: A Solvent for Challenging Transformations

The versatile properties of DMI have led to its widespread use in a multitude of applications, ranging from its role as a reaction solvent in organic synthesis to its use in the formulation of detergents, electronics, and polymers.[2][3]

DMI as a Reaction Solvent: Facilitating Nucleophilic Substitution Reactions

DMI is particularly effective as a solvent for nucleophilic substitution reactions, especially Sₙ2 reactions. As a polar aprotic solvent, DMI effectively solvates cations while leaving the nucleophile relatively "naked" and more reactive.[10] This leads to significant rate enhancements compared to protic solvents, where the nucleophile is heavily solvated through hydrogen bonding.[10]

The Role of DMI in Sₙ2 Reactions

Caption: DMI enhances Sₙ2 reaction rates by solvating cations, leaving the nucleophile more reactive.

Industrial Applications of DMI

Beyond the research laboratory, DMI finds application in a variety of industrial processes:

-

Polymer Chemistry: DMI is used in the synthesis and processing of high-performance polymers such as polyimides and polysulfones.[7]

-

Electronics: Due to its high dielectric constant and low viscosity, DMI can be used as an electrolyte solvent in high-performance lithium batteries and as a stripper for photoresists in the manufacturing of silicon chips.[7]

-

Pharmaceuticals and Agrochemicals: DMI serves as a reaction solvent in the synthesis of various active pharmaceutical ingredients and agrochemicals.[11]

-

Detergents and Dyes: Its excellent solvating properties make it a useful component in the formulation of detergents and in the production of dyes.[2]

Purification and Characterization of DMI: Ensuring High Purity for Demanding Applications

For many of its applications, particularly in the electronics and pharmaceutical industries, the purity of DMI is of paramount importance. Industrial-grade DMI is often purified to produce electronic-grade material with very low levels of metallic and organic impurities.[7]

Purification Methods

-

Distillation: Vacuum distillation is the primary method for purifying DMI.[7] Due to its high boiling point, distillation under reduced pressure is necessary to prevent thermal decomposition.

-

Extraction: For the recovery of DMI from aqueous solutions, a process involving extraction with n-butanol in the presence of an inorganic salt, followed by distillation, has been developed.[12] This method allows for the efficient recovery of high-purity DMI.[12]

Characterization

The identity and purity of DMI can be confirmed using a variety of analytical techniques:

-

Gas Chromatography (GC): Used to determine the purity of DMI and to quantify any impurities.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the DMI molecule.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, notably the characteristic carbonyl stretch of the cyclic urea.

-

Mass Spectrometry (MS): Used to determine the molecular weight of DMI and to identify any fragmentation patterns.

Safety and Handling of DMI

While DMI is considered to have low acute toxicity, it is important to handle it with appropriate safety precautions. It can cause irritation to the skin, eyes, and respiratory tract upon prolonged exposure.[7] It is recommended to use personal protective equipment, including gloves and safety glasses, when handling DMI. It should be used in a well-ventilated area or in a fume hood.

Conclusion

This compound has established itself as a valuable and versatile polar aprotic solvent with a wide range of applications in both academic and industrial settings. Its favorable combination of physical and chemical properties, coupled with its lower toxicity compared to some alternative solvents, ensures its continued importance in the field of chemistry. A thorough understanding of its synthesis, properties, and appropriate handling is crucial for its effective and safe utilization in the development of new technologies and chemical processes.

References

- Process for producing 1,3-dimethylimidazolidinone.

- Process for producing this compound.

- Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions.

- The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC - NIH. (URL: [Link])

- Synthesis of this compound. PrepChem.com. (URL: [Link])

- This compound.

- Density functional theory study on the reaction mechanism of synthesizing this compound by urea method. PubMed. (URL: [Link])

- This compound. Wikipedia. (URL: [Link])

- One-Pot Preparation of Dimethyl Isosorbide from d-Sorbitol via Dimethyl Carbonate Chemistry.

- A process for recovering this compound.

- Global this compound (CAS 80-73-9) Competitive Landscape Professional Research Report 2025. DIResearch. (URL: [Link])

- A Review of Dimethyl Ether Synthesis Routes and Recent Technological Advancements.

- SN2 reactions. YouTube. (URL: [Link])

- Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. (URL: [Link])

- SN2 Reaction Mechanisms. YouTube. (URL: [Link])

- 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. (URL: [Link])

- The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. (URL: [Link])

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 80-73-9 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. US4668793A - Process for producing this compound - Google Patents [patents.google.com]

- 5. Density functional theory study on the reaction mechanism of synthesizing this compound by urea method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. JP4051733B2 - Process for producing 1,3-dimethylimidazolidinone - Google Patents [patents.google.com]

- 9. This compound = 99.0 GC 80-73-9 [sigmaaldrich.com]

- 10. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]

- 11. Global this compound (CAS 80-73-9) Competitive Landscape Professional Research Report 2025 [dirmarketresearch.com]

- 12. A process for recovering this compound - Patent 1598342 [data.epo.org]

An In-depth Technical Guide to the Solubility of 1,3-Dimethyl-2-imidazolidinone (DMI) in Organic Solvents

Foreword: Understanding the Versatility of a High-Performance Solvent

1,3-Dimethyl-2-imidazolidinone (DMI) has emerged as a powerful and versatile aprotic polar solvent in a multitude of applications, from pharmaceutical synthesis to polymer chemistry.[1] Its unique combination of high polarity, thermal and chemical stability, and excellent dissolving power for a wide range of organic and inorganic compounds makes it a subject of significant interest for researchers, scientists, and professionals in drug development.[2][3] This guide provides a comprehensive technical overview of the solubility characteristics of DMI in various organic solvents, offering both qualitative and quantitative insights. We will delve into the molecular interactions that govern its solubility, present a consolidated table of solubility data, and provide a detailed experimental protocol for determining solubility in your own laboratory.

The Molecular Basis of DMI's Solubility: A Look at Intermolecular Forces

The solubility of one substance in another is fundamentally governed by the principle of "like dissolves like," which is a simplified way of stating that substances with similar intermolecular forces are more likely to be miscible.[4] DMI's exceptional solubility profile can be attributed to its distinct molecular structure and the resulting intermolecular forces it can engage in.

1.1. The Polar Aprotic Nature of DMI:

DMI is classified as a polar aprotic solvent.[2] Let's break down what this means:

-

Polar: The DMI molecule possesses a significant dipole moment due to the presence of the polar carbonyl group (C=O) and the nitrogen atoms within its five-membered ring structure. This separation of partial positive and partial negative charges allows it to interact favorably with other polar molecules and ions.[3][5]

-

Aprotic: Unlike protic solvents (e.g., water, alcohols), DMI does not have a hydrogen atom directly bonded to an electronegative atom like oxygen or nitrogen. This means it cannot act as a hydrogen bond donor, a crucial characteristic that influences its solvation behavior.[6]

1.2. Dominant Intermolecular Interactions:

The primary intermolecular forces at play when DMI interacts with other organic solvents are:

-

Dipole-Dipole Interactions: As a highly polar molecule, DMI readily engages in strong dipole-dipole attractions with other polar solvent molecules. This is a key reason for its high solubility in solvents like acetone and other ketones.[7]

-

London Dispersion Forces: These are weak, temporary attractive forces that exist between all molecules, regardless of their polarity. While weaker than dipole-dipole forces, they are the primary mode of interaction with non-polar solvents.[8]

The interplay of these forces dictates DMI's solubility in different solvent classes.

Solubility Profile of DMI: A Quantitative and Qualitative Overview

DMI's high dielectric constant and dipole moment contribute to its remarkable ability to dissolve a wide array of substances.[3] The following table summarizes its solubility in various common organic solvents, based on available technical data. It is important to note that quantitative data for DMI's solubility in many organic solvents is not extensively published in readily accessible literature. Much of the available information is qualitative, describing it as "soluble" or "miscible."

| Solvent Class | Solvent | Solubility/Miscibility at Room Temperature |

| Alcohols | Methanol | Soluble[9] |

| Ethanol | Highly Soluble[10] | |

| 2-Propanol | Soluble[9] | |

| Ketones | Acetone | Highly Soluble[10] |

| Esters | Ethyl Acetate | Soluble[2] |

| Aromatic Hydrocarbons | Toluene | Soluble[11] |

| Ethers | Diethyl Ether | Miscible[12] |

| Chlorinated Solvents | Chloroform | Miscible[12] |

| Methylene Chloride | Soluble[9] | |

| Amides | N,N-Dimethylformamide (DMF) | Soluble[13] |

| Nitriles | Acetonitrile | Soluble[2] |

| Non-Polar Hydrocarbons | n-Hexane | Limited Solubility/Insoluble |

| Cyclohexane | Insoluble[14] | |

| Petroleum Ether | Insoluble[14] |

Key Observations:

-

High Miscibility with Polar Solvents: DMI exhibits excellent miscibility with a wide range of polar organic solvents, including alcohols, ketones, esters, and other polar aprotic solvents. This is a direct consequence of the favorable dipole-dipole interactions between DMI and these solvent molecules.

-

Solubility in Aromatic Hydrocarbons: The solubility of DMI in toluene is noteworthy. While toluene is less polar than solvents like acetone, the delocalized pi-electron system of the aromatic ring can be polarized, leading to induced dipole interactions with the strong dipole of DMI.

-

Limited Solubility in Non-Polar Solvents: As expected from the "like dissolves like" principle, DMI has very limited solubility in non-polar aliphatic hydrocarbons like hexane and cyclohexane. The energy required to overcome the strong dipole-dipole interactions between DMI molecules is not sufficiently compensated by the weak London dispersion forces that would be formed with non-polar solvent molecules.

Experimental Determination of Solubility: A Validated Protocol

For instances where precise quantitative solubility data is required, the shake-flask method is a reliable and widely accepted technique.[15] This protocol provides a step-by-step guide for determining the solubility of a liquid, such as DMI, in another liquid solvent.

3.1. Principle of the Shake-Flask Method:

The method involves creating a saturated solution of the solute (DMI) in the solvent of interest at a controlled temperature. By analyzing the concentration of the solute in the saturated solution, its solubility can be accurately determined.

3.2. Materials and Equipment:

-

This compound (DMI), high purity

-

Organic solvent of interest, analytical grade

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge (optional, for separating phases)

-

Calibrated pipettes and syringes

-

Analytical balance

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

3.3. Step-by-Step Experimental Workflow:

-

Preparation of Solvent Mixtures: In a series of glass vials, prepare mixtures of DMI and the chosen organic solvent in varying ratios. Ensure the total volume in each vial is sufficient for analysis.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the composition of both the DMI-rich and solvent-rich phases remains constant over time.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature until two distinct liquid phases separate. If the phases do not separate cleanly by gravity, centrifugation can be employed to accelerate the process.

-

Sampling: Carefully extract a known volume from each of the two separated phases using a calibrated syringe or pipette. Take care to avoid cross-contamination between the phases.

-

Quantification: Analyze the composition of each phase using a pre-calibrated analytical technique such as GC or HPLC. This will determine the concentration of DMI in the solvent-rich phase and the concentration of the solvent in the DMI-rich phase.

-

Data Reporting: The solubility is typically reported as the weight percentage (wt%) or volume percentage (vol%) of DMI in the solvent at the specified temperature.

Caption: Workflow for determining DMI solubility via the shake-flask method.

Causality in Experimental Design: Why the Shake-Flask Method is the Gold Standard

The choice of the shake-flask method is deliberate and rooted in ensuring the trustworthiness and accuracy of the solubility data. Here's why this method is considered a self-validating system:

-

Thermodynamic Equilibrium: The prolonged agitation period at a constant temperature is critical for ensuring that the system reaches true thermodynamic equilibrium. This means that the measured solubility represents the maximum amount of solute that can be dissolved under those specific conditions, providing a stable and reproducible value.

-

Minimization of Kinetic Effects: By allowing sufficient time for equilibration, the influence of kinetic factors, such as the rate of dissolution, is minimized. This is crucial for obtaining a true thermodynamic solubility value rather than a kinetically limited one.

-

Direct Measurement: The method involves the direct analysis of the composition of the saturated phases, which provides a direct and unambiguous measure of solubility.

Applications Driven by DMI's Solubility

The excellent solubility characteristics of DMI are central to its utility in various fields:

-

Pharmaceutical Synthesis: DMI's ability to dissolve a wide range of organic molecules makes it an ideal reaction medium for the synthesis of active pharmaceutical ingredients (APIs).[1][10]

-

Polymer Science: It is used in the manufacture of high-performance polymers, where its ability to dissolve monomers and polymers is crucial.[2]

-

Electronics Industry: DMI serves as a solvent in the production of electronic components, where it is used to dissolve and disperse materials like resins and conductive inks.[10]

Conclusion: A Solvent of Broad Utility

This compound stands out as a high-performance polar aprotic solvent with a favorable solubility profile for a vast array of organic compounds. Its miscibility with many common polar organic solvents and its ability to dissolve even some less polar molecules make it a valuable tool for researchers and chemical engineers. Understanding the interplay of intermolecular forces provides a strong foundation for predicting its behavior and for designing experiments and processes that leverage its unique properties. The methodologies outlined in this guide offer a robust framework for the accurate determination of its solubility, ensuring reliable and reproducible results in your research and development endeavors.

References

- Wikipedia. This compound. [Link]

- Mitsui Fine Chemicals, Inc. DMI™ (this compound). [Link]

- ChemBK. This compound. [Link]

- ResearchGate. This compound. [Link]

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

- ChemTalk. Polar Protic and Aprotic Solvents. [Link]

- Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

- Khan Academy. Solubility and intermolecular forces. [Link]

- Wikipedia. Polar aprotic solvent. [Link]

- Maricopa Open Digital Press.

- Wikipedia. Intermolecular force. [Link]

- Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]

- Chem Center. Introduction to Intermolecular Forces. [Link]

- TradeIndia. This compound (CAS 80-73-9)

- PubChem. This compound. [Link]

Sources

- 1. us.mitsuichemicals.com [us.mitsuichemicals.com]

- 2. DMI™ (this compound) | Mitsui Fine Chemicals, Inc. [mitsuifinechemicals.com]

- 3. us.mitsuichemicals.com [us.mitsuichemicals.com]

- 4. Khan Academy [khanacademy.org]

- 5. Intermolecular force - Wikipedia [en.wikipedia.org]

- 6. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 7. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 8. chemcenter.ucmerced.edu [chemcenter.ucmerced.edu]

- 9. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. specialchem.com [specialchem.com]

- 11. This compound CAS#: 80-73-9 [m.chemicalbook.com]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. us.mitsuichemicals.com [us.mitsuichemicals.com]

- 15. downloads.regulations.gov [downloads.regulations.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 1,3-Dimethyl-2-imidazolidinone (DMI)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethyl-2-imidazolidinone (DMI), also known by the CAS number 80-73-9, is a high-boiling, polar aprotic solvent with exceptional thermal and chemical stability.[1][2][3] Its robust performance as a solvent for a wide array of both inorganic and organic compounds, coupled with its lower toxicity profile, has positioned it as a viable substitute for the carcinogenic solvent hexamethylphosphoramide (HMPA) in numerous applications.[1][3] This guide provides an in-depth analysis of its core physical properties, focusing on its melting and boiling points, and offers standardized protocols for their experimental determination.

Introduction to this compound (DMI)